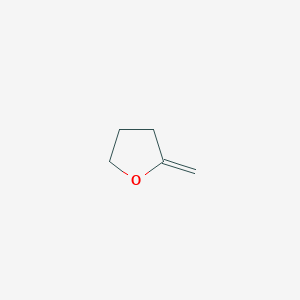
2-Methylenetetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylenetetrahydrofuran is a chemical compound that features a tetrahydrofuran ring attached to a methyl group. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylenetetrahydrofuran can be synthesized through several methods. One common approach involves the alkylation of a nucleophilic center with a tetrahydrofuranylmethyl halide or sulfonate . This method, while effective, can be less convenient due to the multistep synthesis required for these chiral reagents.
Another method involves the esterification of tetrahydrofurfuryl alcohol with methacrylic acid or the transesterification of methyl methacrylate with tetrahydrofurfuryl alcohol . These reactions typically require acid catalysts and are conducted under controlled temperature conditions to ensure high yields.
Industrial Production Methods
Industrial production of tetrahydrofuranylmethyl often involves large-scale esterification processes. For instance, the esterification of methacrylic acid with tetrahydrofurfuryl alcohol is a widely used method. This process is typically carried out in the presence of acid catalysts and under specific temperature and pressure conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylenetetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrofuranyl ketones or aldehydes.
Reduction: Reduction reactions can convert tetrahydrofuranylmethyl derivatives into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrahydrofuranyl ketones, while reduction can produce tetrahydrofurfuryl alcohol .
Wissenschaftliche Forschungsanwendungen
2-Methylenetetrahydrofuran has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetrahydrofuranylmethyl compounds involves their interaction with specific molecular targets. For instance, in biological systems, these compounds can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways . The hydroxylation of the tetrahydrofuranylmethyl group at various positions can produce metabolites that act as nicotinic agonists or inhibitors of inducible nitric oxide synthase .
Vergleich Mit ähnlichen Verbindungen
2-Methylenetetrahydrofuran can be compared with other similar compounds, such as:
Tetrahydrofuran (THF): A cyclic ether with similar structural features but different applications, primarily as a solvent.
Tetrahydrofurfuryl methacrylate (THFMA): A derivative used in the production of polymers and coatings.
Dinotefuran: A neonicotinoid insecticide with a tetrahydrofuranylmethyl substituent, highlighting its use in agriculture.
The uniqueness of tetrahydrofuranylmethyl lies in its versatile chemical reactivity and wide range of applications across different fields.
Eigenschaften
CAS-Nummer |
18137-88-7 |
|---|---|
Molekularformel |
C5H8O |
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
2-methylideneoxolane |
InChI |
InChI=1S/C5H8O/c1-5-3-2-4-6-5/h1-4H2 |
InChI-Schlüssel |
GCQZRSVHYPEACN-UHFFFAOYSA-N |
SMILES |
C=C1CCCO1 |
Kanonische SMILES |
C=C1CCCO1 |
Synonyme |
Tetrahydro-2-methylene Furan; Tetrahydro-2-methylenefuran; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















